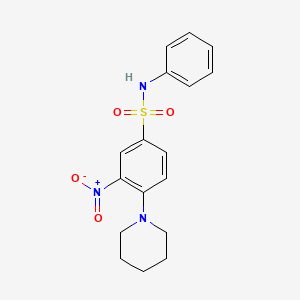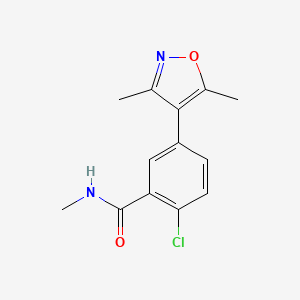
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide, also known as NPSB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that has a molecular weight of 365.44 g/mol. NPSB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
Mechanism of Action
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This results in a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body. The inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, suppress seizures in animal models of epilepsy, and inhibit tumor growth in vitro.
Biochemical and Physiological Effects:
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide results in a decrease in the production of bicarbonate ions, which can lead to acidosis. However, this effect is typically mild and reversible. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has also been shown to cross the blood-brain barrier and accumulate in the brain, where it can exert its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. One potential area of research is the development of more potent and selective CA inhibitors based on the structure of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. Another area of research is the investigation of the potential use of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide as a diagnostic tool for imaging tumors. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide in glaucoma, epilepsy, and cancer.
Synthesis Methods
The synthesis of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylpiperidine in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then converted to 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. The yield of the synthesis is typically around 70%.
Scientific Research Applications
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CA, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been investigated as a potential treatment for glaucoma, epilepsy, and cancer. It has also been studied for its potential use as a diagnostic tool for imaging tumors.
properties
IUPAC Name |
3-nitro-N-phenyl-4-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-13-15(9-10-16(17)19-11-5-2-6-12-19)25(23,24)18-14-7-3-1-4-8-14/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIUWQBTINHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)


![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)



![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)